molecular formula C10H6BrNO B8423519 6-(Bromomethyl)benzofuran-2-carbonitrile

6-(Bromomethyl)benzofuran-2-carbonitrile

Cat. No. B8423519
M. Wt: 236.06 g/mol
InChI Key: IBAZQIGYDWJWEW-UHFFFAOYSA-N
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Patent
US09255093B2

Procedure details

6-methylbenzofuran-2-carbonitrile (12 g, 76 mmol), NBS (13.59 g, 76 mmol), and AlBN (1.25 g, 7.64 mmol) were dissolved in carbon tetrachloride (191 ml). The mixture was heated to reflux overnight. After 18 h the reaction was cooled to RT and concentrated under reduced pressure. The product was then crashed out using MeOH and the slurry was placed in the fridge overnight. The slurry was filtered and the collected PPT was washed with MeOH. The collected PPT was pure 6-(bromomethyl)benzofuran-2-carbonitrile (13.864 g). 1H NMR (400 MHz, DMSO-d6) δ 4.87 (s, 2H), 7.52 (dd, J=8.2, 1.4 Hz, 1H), 7.83 (d, J=8.2 Hz, 1H), 7.87 (d, J=1.5 Hz, 1H), 8.11 (d, J=1.0 Hz, 1H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
13.59 g
Type
reactant
Reaction Step One
[Compound]
Name
AlBN
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
191 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:12]=[CH:11][C:5]2[CH:6]=[C:7]([C:9]#[N:10])[O:8][C:4]=2[CH:3]=1.C1C(=O)N([Br:20])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:20][CH2:1][C:2]1[CH:12]=[CH:11][C:5]2[CH:6]=[C:7]([C:9]#[N:10])[O:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CC1=CC2=C(C=C(O2)C#N)C=C1
Name
Quantity
13.59 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
AlBN
Quantity
1.25 g
Type
reactant
Smiles
Name
Quantity
191 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was placed in the fridge overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the collected PPT was washed with MeOH

Outcomes

Product
Name
Type
Smiles
BrCC1=CC2=C(C=C(O2)C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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